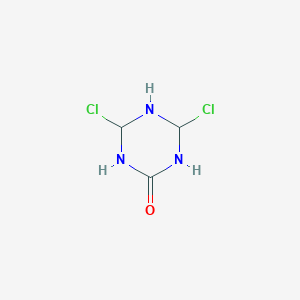

4,6-Dichloro-1,3,5-triazinan-2-one

Description

Significance of 1,3,5-Triazine (B166579) Scaffolds in Contemporary Organic and Medicinal Chemistry

The 1,3,5-triazine scaffold is a privileged structure in drug discovery and development. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and herbicidal properties. wisdomlib.orgresearchgate.net The ability to introduce various substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of their physicochemical and biological properties, making them attractive candidates for the development of new therapeutic agents. researchgate.net

In medicinal chemistry, 1,3,5-triazine derivatives have been investigated as inhibitors of various enzymes, such as kinases, phosphodiesterases, and DNA topoisomerases. nih.govresearchgate.net They have also been explored as antagonists for various receptors. nih.gov The structural resemblance of some 1,3,5-triazine derivatives to purines has led to their investigation as isosteres of these biologically important molecules. nih.gov This has resulted in the discovery of potent and selective modulators of biological targets. nih.gov

Overview of Dichlorinated 1,3,5-Triazin-2(1H)-one Derivatives: A Focus on 4,6-Dichloro-1,3,5-triazinan-2-one and Related Structures

Among the various derivatives of 1,3,5-triazine, dichlorinated 1,3,5-triazin-2(1H)-one derivatives, particularly this compound, are of significant interest. These compounds serve as crucial intermediates in the synthesis of more complex triazine derivatives. The two chlorine atoms on the triazine ring are reactive towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups. clockss.orgresearchgate.net

Structural Nuances and the Tautomeric Considerations within the Triazinone System

The 1,3,5-triazinone system can exist in different tautomeric forms. For this compound, the keto-enol tautomerism is a key consideration. The compound can exist in the keto form (1,3,5-triazin-2(1H)-one) or the enol form (1,3,5-triazin-2-ol). The equilibrium between these two forms is influenced by factors such as the solvent and the presence of other substituents on the triazine ring. The IUPAC name for the primary structure is 4,6-dichloro-1H-1,3,5-triazin-2-one. nih.gov

Historical Development and Evolution of this compound Research

The exploration of triazine chemistry dates back to the early 20th century. However, significant interest in 1,3,5-triazine derivatives as herbicides emerged in the 1950s with the discovery of atrazine (B1667683). researchgate.net This spurred extensive research into the synthesis and biological evaluation of a vast number of triazine compounds. The development of synthetic methodologies to access functionalized triazines, including dichlorinated derivatives, has been a continuous area of research. researchgate.net Early work often focused on the stepwise substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to generate diverse libraries of compounds. researchgate.net Over the years, more sophisticated methods have been developed for the selective functionalization of the triazine core.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a focused and detailed examination of the chemical compound this compound. The subsequent sections will delve into its specific chemical properties, synthesis, and reactions, supported by detailed research findings and data. The objective is to present a scientifically accurate and thorough resource for researchers interested in this particular triazinone derivative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5Cl2N3O |

|---|---|

Molecular Weight |

169.99 g/mol |

IUPAC Name |

4,6-dichloro-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C3H5Cl2N3O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,(H2,7,8,9) |

InChI Key |

JIYOFVISCVAQLO-UHFFFAOYSA-N |

Canonical SMILES |

C1(NC(NC(=O)N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways for 4,6 Dichloro 1,3,5 Triazinan 2 One

Foundational Synthesis from Cyanuric Chloride

Cyanuric chloride serves as the principal precursor for the synthesis of a multitude of 1,3,5-triazine (B166579) derivatives. researchgate.net Its three chlorine atoms can be sequentially displaced by a wide range of nucleophiles, a process that is meticulously controlled by reaction temperature. scholarsresearchlibrary.comnih.gov This foundational approach has been extensively utilized to generate diverse molecular architectures. nih.gov

The first chlorine atom of cyanuric chloride is the most reactive and can be selectively substituted at low temperatures, typically between 0 and 5°C. scholarsresearchlibrary.comnih.gov This initial substitution is a critical step in creating monosubstituted dichlorotriazine intermediates, which are themselves valuable building blocks for more complex molecules.

The reaction involves dissolving cyanuric chloride in a suitable solvent, such as acetone (B3395972) or a mixture of tetrahydrofuran (B95107) (THF) and diglyme, and then adding the nucleophile dropwise while maintaining the low temperature. prepchem.comderpharmachemica.com For instance, the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine is achieved by reacting cyanuric chloride with liquid ammonia (B1221849) at 0°C. prepchem.com Similarly, reacting cyanuric chloride with 4-hydroxy coumarin (B35378) in an alkaline medium at 0-5°C yields 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one. derpharmachemica.com

The choice of nucleophile is broad, encompassing amines, alcohols, and thiols. nih.govresearchgate.net The reactivity of the nucleophile also plays a role in the reaction conditions. To enhance reactivity and yield, cyanuric chloride can be dissolved in acetone and then poured into ice-water to form a fine suspension before the addition of the nucleophile. scholarsresearchlibrary.com

A variety of bases, such as sodium bicarbonate, potassium carbonate, or diisopropylethylamine (DIPEA), are often employed to neutralize the hydrochloric acid generated during the reaction. nih.govnih.govderpharmachemica.com

Table 1: Examples of Monosubstitution Reactions of Cyanuric Chloride

| Nucleophile | Product | Reaction Conditions | Reference |

| Liquid Ammonia | 2-Amino-4,6-dichloro-1,3,5-triazine | THF/diglyme, 0°C | prepchem.com |

| 4-Hydroxy Coumarin | 4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Acetone, 10% NaHCO₃, 0-5°C | derpharmachemica.com |

| 4-Aminobenzonitrile | 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | Acetone, K₂CO₃, 0°C | nih.gov |

| (S)-N-tert-butoxycarbonyl prolinol | Trisubstituted triazine with prolinol moiety | Anhydrous THF, n-Butyllithium, 0°C to room temp. | nih.gov |

Following the initial monosubstitution, the remaining chlorine atoms on the triazine ring can be displaced in a stepwise manner by controlling the reaction temperature. The second chlorine atom is typically substituted at room temperature (around 27-50°C), while the third requires higher temperatures, often at the solvent's reflux temperature. scholarsresearchlibrary.com This temperature-dependent reactivity allows for the synthesis of unsymmetrical di- and trisubstituted triazines by introducing different nucleophiles at each stage.

For the synthesis of disubstituted derivatives, the monosubstituted intermediate is reacted with a second nucleophile at an elevated temperature. For example, the reaction of a 2-substituted-4,6-dichloro-1,3,5-triazine with another amine in the presence of a base yields a 2,4-disubstituted-6-chloro-1,3,5-triazine. scholarsresearchlibrary.com The final chlorine atom can then be displaced by a third nucleophile at reflux temperature to afford a fully substituted triazine. scholarsresearchlibrary.com

The order of introduction of different nucleophiles is crucial, especially when their reactivities differ significantly. It is a general principle to introduce the less reactive nucleophile before the more reactive one. scholarsresearchlibrary.com For instance, in the synthesis of O,N-type substituted s-triazines, the oxygen nucleophile should be incorporated first. nih.gov

The synthesis of symmetrical trisubstituted triazines can be achieved by reacting cyanuric chloride with an excess of a single nucleophile at an elevated temperature from the outset.

Table 2: Temperature Control for Sequential Substitution of Cyanuric Chloride

| Substitution Step | Typical Temperature Range | Product Type | Reference |

| First Chlorine | 0-5°C | Monosubstituted Dichlorotriazine | scholarsresearchlibrary.com |

| Second Chlorine | 27-50°C (Room Temperature) | Disubstituted Monochlorotriazine | scholarsresearchlibrary.com |

| Third Chlorine | Reflux Temperature | Trisubstituted Triazine | scholarsresearchlibrary.com |

Advanced and Sustainable Synthetic Protocols

In recent years, the development of more efficient and environmentally friendly methods for the synthesis of triazine derivatives has gained significant attention. These advanced protocols aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of triazine derivatives, microwave-assisted methods can dramatically reduce reaction times and often lead to higher yields. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various substituted triazines, including those derived from metformin (B114582) and benzotriazole (B28993) chemistry. mdpi.com The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry approach that has been effectively employed in the synthesis of triazine derivatives. jmaterenvironsci.comnih.gov Sonication can enhance reaction rates and improve yields by creating localized high-pressure and high-temperature zones, leading to the formation of highly reactive species. jmaterenvironsci.com This method has been used for the synthesis of 1,3,5-hexahydrotriazine and other triazine derivatives, often under milder conditions and in shorter reaction times compared to conventional methods. jmaterenvironsci.comnih.govresearchgate.net The use of water as a solvent in some ultrasound-assisted syntheses further contributes to their environmentally benign nature. jmaterenvironsci.com

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional (Stirring) | Longer | Lower | clockss.org |

| Ultrasound-Assisted | Shorter | Higher | nih.govclockss.org |

Catalyst-mediated reactions offer alternative and often more efficient routes to substituted triazines. Copper(I)-catalyzed Ullmann-type coupling reactions, for instance, are well-established for forming C-N and C-O bonds. rsc.orgrsc.org These reactions can be used to introduce aryl groups onto the triazine ring. While traditionally requiring harsh conditions, modern developments have led to milder and more efficient catalytic systems. This includes the use of ligands to stabilize the copper catalyst and the development of heterogeneous catalysts that can be easily recovered and reused. mdpi.comresearchgate.net Iron-catalyzed oxidative coupling reactions using air as the oxidant also represent a sustainable alternative for C-N and C-O bond formation. nih.gov

Optimization of Solvent Systems for Environmentally Benign Syntheses

One notable advancement is the use of sonochemical methods, which utilize ultrasound to drive chemical reactions. nih.gov A key advantage of this approach is the use of water as a solvent, which significantly improves the environmental profile of the synthesis. nih.gov In as little as five minutes, many 1,3,5-triazine derivatives can be obtained in yields exceeding 75%. nih.gov A comparative analysis using the DOZN™ 2.0 tool revealed that the sonochemical method is considerably "greener" than traditional heating methods. nih.gov

Microwave-assisted synthesis has also emerged as a valuable technique for the environmentally friendly production of 1,3,5-triazine derivatives. mdpi.comnih.govchim.it This method often allows for solvent-free conditions or the use of minimal amounts of solvent, leading to shorter reaction times and cleaner reactions with higher yields compared to classical heating. chim.it For instance, the synthesis of 2,4-diamino-1,3,5-triazines has been successfully achieved by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, a process considered a green procedure due to reduced solvent use and simplified purification. rsc.org

The following table summarizes the impact of different solvent systems and synthetic methods on the synthesis of 1,3,5-triazine derivatives, highlighting the move towards more sustainable practices.

| Solvent System/Method | Key Advantages | Yield | Reference |

| Water (Sonochemical) | Environmentally friendly, short reaction time | >75% | nih.gov |

| Microwave (Solvent-free) | Reduced solvent use, shorter reaction times, higher yields | Good to excellent | chim.it |

| Aqueous Media (Modified Sonochemical) | Sustainable, minimal organic solvents | Optimized yields | mdpi.comnih.gov |

Challenges and Innovations in Synthetic Optimization

The synthesis of 4,6-dichloro-1,3,5-triazinan-2-one and its derivatives is not without its challenges. Key areas of focus for optimization include achieving selective functionalization, mitigating side reactions, and controlling stereochemistry in chiral derivatization.

Strategies for Achieving Selective Functionalization and Mitigating Side Reactions

A primary challenge in the synthesis of derivatives from this compound and related triazine compounds is the control of selectivity. The reactivity of the chlorine atoms on the triazine ring allows for sequential nucleophilic substitution. frontiersin.orgnih.gov The substitution of the first chlorine atom can typically be carried out at a low temperature (0–5°C), while the second substitution requires room temperature, and the third often necessitates heating or reflux conditions. frontiersin.org This temperature-dependent reactivity provides a pathway for the controlled, stepwise introduction of different substituents. researchgate.net

However, the introduction of the first nucleophile alters the electron density of the triazine ring, which in turn affects the reactivity of the remaining chlorine atoms. nih.gov This can lead to challenges in achieving the desired substitution pattern and can result in the formation of unwanted side products. To address this, researchers have explored various strategies. For example, in the synthesis of 2-alkylamino-4,6-dichloro-1,3,5-triazines, the deactivating effect of the alkylamino group generally allows for the substitution of only one chlorine atom under mild conditions. psu.edu

Innovations to mitigate side reactions and improve yields include the use of Friedel-Crafts catalysts in the reaction of cyanuric chloride with compounds like chlorobenzene (B131634) to produce monosubstituted products with high purity. google.com Additionally, process modifications, such as absorbing unreacted chlorine gas and converting it into sodium hypochlorite (B82951) for reuse, have been developed to reduce costs and environmental pollution in the industrial production of sodium dichloroisocyanurate. google.com

Stereochemical Considerations and Control in Chiral Derivatization

The synthesis of chiral derivatives of this compound introduces the additional complexity of controlling stereochemistry. The creation of specific three-dimensional arrangements of atoms is crucial for applications in areas such as pharmaceuticals and materials science. researchgate.net

Chiral condensing reagents have been prepared by reacting cyanuric chloride with chiral amines or esters of chiral amino acids. psu.edubibliotekanauki.pl These chiral triazine reagents can then be used to induce enantioselectivity in subsequent reactions, such as peptide synthesis. psu.edu The presence of a chiral auxiliary on the triazine ring can lead to enantioselective activation and aminolysis. psu.edu

Recent research has also focused on the development of chiral catalysts for the stereoselective synthesis of complex molecules containing triazine frameworks. For instance, chiral diazadioxocalix chim.itarene chim.ittriazine-based derivatives have been used as organocatalysts in enantioselective Michael reactions. researchgate.net Furthermore, methods for the synthesis of disubstituted pyrazino-oxazines with controlled stereochemistry have been developed using N-Fmoc-protected α-amino acids as building blocks, highlighting the ongoing efforts to achieve precise control over the spatial arrangement of atoms in triazine-containing compounds. dntb.gov.ua The ability to control the stereochemistry is essential for producing optically active products with high enantiomeric excess. psu.edu

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 1,3,5 Triazinan 2 One

Detailed Exploration of Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of 4,6-dichloro-1,3,5-triazinan-2-one, enabling the synthesis of a wide array of derivatives.

Inherent Electrophilicity of the Triazine Ring and Reactivity of Chlorine Atoms

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle. This electron deficiency is a result of the presence of three electronegative nitrogen atoms within the aromatic ring. This inherent property makes the carbon atoms of the triazine ring susceptible to attack by nucleophiles. In this compound, the two chlorine atoms further enhance the electrophilicity of the ring carbons to which they are attached. masterorganicchemistry.com Both the oxygen and chlorine atoms are highly electronegative and pull electrons away from the carbon atom, resulting in a significant partial positive charge on the carbon. libretexts.org This makes the carbon atom a prime target for nucleophilic attack. libretexts.org

The chlorine atoms in this compound are good leaving groups, which facilitates their displacement by a variety of nucleophiles. The reactivity of the chlorine atoms can be modulated, allowing for sequential and controlled substitutions. This stepwise replacement is a key feature of the chemistry of s-triazine derivatives. researchgate.net

Kinetic and Thermodynamic Aspects of Substitution Processes

From a thermodynamic standpoint, the stability of the resulting product plays a significant role. The formation of a more stable, lower-energy product will favor the reaction. The specific conditions, such as temperature and the presence of a base to neutralize the liberated HCl, can be optimized to drive the reaction towards the desired product. researchgate.net

Influence of Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles) on Reaction Pathways and Outcomes

The versatility of this compound is evident in its reactions with a diverse range of nucleophiles. The nature of the nucleophile significantly dictates the reaction pathway and the final product.

Amines: Primary and secondary amines readily react with this compound to form amino-substituted triazines. researchgate.netnih.gov These reactions are typically carried out in the presence of a base to scavenge the HCl produced. researchgate.net The reactivity of the amine is dependent on its basicity and steric hindrance. For instance, less hindered primary amines react more readily than bulky secondary amines. mdpi.com The reaction can be controlled to achieve either mono- or di-substitution. researchgate.net

Thiols: Thiol nucleophiles, in the form of their corresponding thiolates, are also effective in displacing the chlorine atoms of the triazine ring. clockss.org These reactions lead to the formation of thioether derivatives. The use of a base is also standard in these reactions to deprotonate the thiol and generate the more nucleophilic thiolate anion.

Oxygen Nucleophiles: Alcohols and phenols, typically as their alkoxide or phenoxide forms, can act as oxygen nucleophiles. researchgate.net These reactions yield alkoxy- or aryloxy-substituted triazines. The reaction with oxygen nucleophiles often requires more forcing conditions compared to amines or thiols due to the lower nucleophilicity of neutral alcohols and phenols. researchgate.net The use of a strong base is necessary to generate the more reactive alkoxide or phenoxide.

The table below summarizes the outcomes of reactions with different nucleophiles.

| Nucleophile Category | Example Nucleophile | Product Type |

| Amines | Primary Amines (e.g., R-NH₂) | Mono- or di-amino-substituted triazinanones |

| Secondary Amines (e.g., R₂NH) | Mono- or di-amino-substituted triazinanones | |

| Thiols | Thiolates (e.g., R-S⁻) | Thioether-substituted triazinanones |

| Oxygen Nucleophiles | Alkoxides (e.g., R-O⁻) | Alkoxy-substituted triazinanones |

| Phenoxides (e.g., Ar-O⁻) | Aryloxy-substituted triazinanones |

Impact of Reaction Conditions (pH, Temperature, Catalyst Presence) on Selectivity and Rate

The outcome of nucleophilic substitution reactions on this compound can be finely tuned by controlling the reaction conditions.

pH: The pH of the reaction medium is a critical parameter, especially when dealing with nucleophiles that can exist in protonated or deprotonated forms. For example, the nucleophilicity of amines and thiols is significantly influenced by pH. In acidic conditions, these nucleophiles are protonated and their nucleophilicity is diminished. Conversely, in basic conditions, they are deprotonated and more nucleophilic. The stability of the triazine ring itself can also be pH-dependent, with hydrolysis being a potential side reaction under strongly acidic or basic conditions. researchgate.net Studies on the related enzyme chlorite (B76162) dismutase have shown that pH can significantly affect the rate of reaction and the stability of intermediates. nih.gov

Temperature: Temperature has a profound effect on the reaction rate. libretexts.orgrsc.orgyoutube.com Generally, increasing the temperature increases the rate of reaction by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. libretexts.orglibretexts.org In the context of di-substituted triazines, temperature can be used to control the extent of substitution. Lower temperatures (e.g., 0-5 °C) often favor monosubstitution, while higher temperatures are required for the second substitution to proceed at a reasonable rate. researchgate.netresearchgate.net This is a common strategy for achieving selective substitution on the triazine ring. researchgate.net

Catalyst: While many nucleophilic substitutions on dichlorotriazines proceed without a catalyst, the presence of one can accelerate the reaction. Phase-transfer catalysts, for instance, can be employed when reacting with nucleophiles that are not soluble in the organic solvent in which the triazine is dissolved. Bases such as tertiary amines or potassium carbonate are often used to neutralize the HCl formed during the reaction, which can be considered a form of catalysis as they drive the equilibrium towards the products. researchgate.net In some cases, specific catalysts are used to enhance the reactivity of the triazine ring or the nucleophile.

The following table illustrates the general effects of reaction conditions on the substitution reactions of this compound.

| Reaction Condition | Effect on Selectivity and Rate |

| pH | Influences nucleophile reactivity and potential for side reactions like hydrolysis. researchgate.netnih.gov |

| Temperature | Higher temperatures increase reaction rates and can promote multiple substitutions. libretexts.orgrsc.orgyoutube.comlibretexts.org Lower temperatures favor monosubstitution. researchgate.netresearchgate.net |

| Catalyst | Can accelerate reaction rates and facilitate reactions between immiscible phases. Bases are commonly used to drive the reaction forward. researchgate.net |

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the step-by-step process of how this compound reacts is crucial for predicting and controlling its chemical transformations.

Investigations into Addition-Elimination Pathways

The nucleophilic substitution reactions of this compound are widely accepted to proceed through a two-step addition-elimination mechanism , also known as the SNAr (nucleophilic aromatic substitution) mechanism. chemistrysteps.comf-cdn.com This is analogous to the reactions of acyl chlorides and other activated aromatic systems. libretexts.orgchemguide.co.ukyoutube.com

The mechanism involves two key steps:

Addition: The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms bearing a chlorine atom. libretexts.org This leads to the formation of a tetrahedral intermediate, where the aromaticity of the triazine ring is temporarily disrupted. chemistrysteps.comyoutube.com This intermediate is often referred to as a Meisenheimer complex in the context of nucleophilic aromatic substitution. chemistrysteps.com

Elimination: In the second step, the aromaticity of the triazine ring is restored by the elimination of the chloride ion, which is a good leaving group. chemistrysteps.commasterorganicchemistry.com This results in the formation of the substituted product.

This addition-elimination pathway is distinct from a one-step SN2-type mechanism. chemistrysteps.com The formation of a discrete intermediate is a key characteristic of this reaction pathway. youtube.comtaylorandfrancis.com

Characterization of Transient Species during Reaction Progress

The study of transient species is crucial for elucidating the reaction mechanisms of this compound. While direct spectroscopic observation of intermediates for this specific compound is not extensively documented in readily available literature, mechanistic investigations of related s-triazine derivatives provide insight into the likely transient species involved in its reactions.

Reactions of dichlorotriazines, such as this compound, with nucleophiles are generally proposed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves the formation of a short-lived, high-energy intermediate.

Meisenheimer-type Intermediates: The reaction pathway is believed to involve a Meisenheimer-like complex as a transient intermediate. In this proposed mechanism, the nucleophile adds to one of the chlorine-bearing carbon atoms of the triazine ring, forming a tetrahedral intermediate. This species is typically unstable and rapidly eliminates a chloride ion to restore the aromaticity of the triazine ring, resulting in the substituted product.

Kinetic studies on the hydrolysis of analogous dichlorotriazines, such as 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine, suggest that the rate-determining step is the nucleophilic attack on the triazine ring. This has been interpreted as evidence against the formation of a stable hydrated intermediate, indicating that any intermediate species are indeed transient. rsc.org

Methods for Investigating Transient Species: The characterization of such fleeting intermediates often relies on a combination of kinetic studies and trapping experiments.

Kinetic Studies: By analyzing the reaction rates under various conditions (e.g., pH, solvent polarity), inferences can be made about the nature of the transition state and any intermediates. For instance, the hydrolysis kinetics of a related dichlorotriazine were monitored using UV absorption spectroscopy and pH-stat methods. rsc.org

Intermediate Trapping: In cases where intermediates are too short-lived to be observed directly, they can sometimes be "trapped" by adding a reagent that reacts with the intermediate to form a more stable, detectable product. For example, radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) are used to trap radical intermediates, providing evidence for their existence. csbsju.edu While reactions of this compound are not typically radical in nature, similar trapping principles can be applied to other reactive intermediates.

Computational Modeling: In the absence of direct experimental observation, computational methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and predict the structures and energies of transient intermediates and transition states. Such studies have been used to clarify mechanistic pathways for the functionalization of related triazine compounds.

While specific data on the direct characterization of transient species for this compound remains elusive in the surveyed literature, the established reactivity of s-triazines strongly supports the involvement of transient Meisenheimer-type intermediates in its nucleophilic substitution reactions.

Tautomerism and Isomerism within the 1,3,5-Triazinone Ring System

The structure of this compound allows for the existence of different tautomeric and isomeric forms. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For the 1,3,5-triazinone ring system, this is a significant consideration, particularly when substituents capable of donating a proton are present.

Keto-Enol and Amide-Imidic Acid Tautomerism: In principle, this compound can exist in equilibrium between the keto (lactam) form and the enol (lactim) form.

Lactam (Keto) Form: This is the this compound structure.

Lactim (Enol) Form: This would be 4,6-dichloro-1,3,5-triazin-2-ol, where the oxygen is hydroxylated, and the double bond is within the ring at that position.

Studies on related hydroxy-substituted 1,3,5-triazines have shown that the equilibrium strongly favors the lactam (oxo) form. csbsju.edu For instance, spectral and computational methods have demonstrated that the products of hydrolysis of 2-amino-4,6-dichloro-1,3,5-triazines exist in the lactam form, as 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones. This preference for the keto form is a general feature of many heterocyclic systems.

The presence of an N-H group in the triazinone ring also introduces the possibility of amide-imidic acid tautomerism. However, the lactam form is generally the most stable.

Isomerism: Isomers are molecules that have the same molecular formula but different arrangements of atoms. For the broader class of triazines, three basic positional isomers exist, defined by the placement of the three nitrogen atoms in the six-membered ring: rsc.orgnih.gov

1,2,3-Triazine (vicinal triazine)

1,2,4-Triazine (B1199460) (asymmetrical triazine)

1,3,5-Triazine (symmetrical or s-triazine)

This compound belongs to the 1,3,5-triazine family. Within this specific compound, constitutional isomerism could arise from the different placement of the chloro and oxo substituents on the triazine ring. However, the IUPAC name "this compound" specifically defines the connectivity of the atoms.

Spectroscopic and Crystallographic Evidence: The predominant tautomeric form in the solid state is often determined unambiguously using X-ray crystallography. In solution, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between tautomers by the chemical shifts and coupling constants of the protons and carbons in the ring and its substituents. For example, in a study of a related triazine sulfonamide derivative, NMR was used, although it was inconclusive on its own in differentiating the tautomers in solution. rsc.org However, for other substituted 1,3,5-triazines, NMR spectra have provided clear evidence of tautomeric equilibria.

X-ray Crystallography: This technique provides a definitive structure of the molecule in the solid state. In the case of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide, X-ray diffraction clearly identified an unexpected tautomer as the one present in the crystal. rsc.org

The table below summarizes the key aspects of tautomerism for this compound.

| Tautomeric Form | Structural Description | Stability |

| Lactam (Keto) | The oxygen atom is a carbonyl group (C=O). This is the This compound form. | Generally the more stable and predominant form. csbsju.edu |

| Lactim (Enol) | The oxygen is a hydroxyl group (-OH), with an endocyclic C=N double bond at that position. This would be 4,6-dichloro-1,3,5-triazin-2-ol . | Generally less stable than the lactam form. |

Advanced Spectroscopic and Structural Elucidation Techniques for 4,6 Dichloro 1,3,5 Triazinan 2 One and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

The FT-IR spectrum of 4,6-dichloro-1,3,5-triazinan-2-one and its derivatives reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's functional groups. For instance, in the synthesis of 2-[4,6,-dichloro-1,3,5-triazine-2-yloxy]–N-phenyl benzamide, a derivative of this compound, the formation of a new ether linkage is confirmed by the appearance of an absorption peak at 1179 cm⁻¹ and the disappearance of the phenolic hydroxyl group peak. researchgate.net

The position of the carbonyl (C=O) group absorption band in 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones, which are derivatives of this compound, is typically observed in the range of 1665–1695 cm⁻¹. researchgate.net The presence of the -CO-NH- fragment is also unambiguously confirmed by IR spectroscopy. researchgate.net Furthermore, the IR spectra of various triazine derivatives show characteristic bands for N-H bond absorption. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O | Stretching | 1665–1695 | researchgate.net |

| C-O-C (ether) | Stretching | 1179 | researchgate.net |

| N-H | Stretching | Varies | researchgate.net |

| C-N | Stretching | Varies | - |

| C-Cl | Stretching | Varies | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic compounds, providing information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy are fundamental in elucidating the structure of this compound derivatives. The chemical shifts in the NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively. For example, in the analysis of newly synthesized triazine herbicides, ¹H and ¹³C NMR techniques were used to evaluate their soil degradation compared to other compounds. mdpi.com

The characterization of synthesized Mannich bases, which can be derivatives, relies on ¹H and ¹³C NMR, among other techniques. researchgate.net Similarly, the structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole was supported by spectroscopic data, including NMR. mdpi.com The ¹H-NMR spectrum of 2,4,6-tris(methylamino)-1,3,5-triazine shows broad multiplets for methylene (B1212753) protons, indicating complex equilibrium dynamics. tdx.cat For 4,6-dichloro-N-isopentyl-1,3,5-triazin-2-amine, specific chemical shifts in both ¹H and ¹³C NMR have been reported. csic.es

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Derivatives of this compound

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine | ¹H | 0.88 (d), 1.43 (q), 1.59 (m), 3.42 (m), 5.70 (brs) | csic.es |

| 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine | ¹³C | 22.4, 25.7, 37.9, 39.9, 165.8, 171.0 | csic.es |

| 2,4-Dichloro-6-(isopentylthio)-1,3,5-triazine | ¹H | 0.90 (d), 1.54 (m), 1.65 (m), 3.10 (m) | csic.es |

| 2,4-Dichloro-6-(isopentylthio)-1,3,5-triazine | ¹³C | 21.1, 26.4, 28.3, 36.2, 168.9, 185.6 | csic.es |

Specialized NMR Techniques (e.g., ³¹P solid-state NMR for phosphorus-containing derivatives)

For derivatives of this compound that contain phosphorus, ³¹P NMR spectroscopy is a crucial analytical tool. wikipedia.org This technique is highly sensitive for phosphorus-containing compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org Solid-state ³¹P NMR, in particular, can identify and quantify phosphorus-containing species without requiring sample dissolution. nih.govnih.gov

The chemical shifts in ³¹P NMR are referenced to 85% phosphoric acid. wikipedia.org This technique has been used to study phosphorus in various forms, including in pet foods and atmospheric aerosols. nih.govnih.gov In the context of triazine derivatives, ³¹P NMR can be used to monitor reactions, such as the breakdown of organophosphorus compounds, by observing the disappearance of reactant peaks and the appearance of product peaks. rsc.org For example, the hydrolysis of a phosphorus-containing compound can be monitored by the appearance of a peak for the breakdown product, isopropyl methylphosphonic acid (iPMPA). rsc.org

Table 3: ³¹P NMR Chemical Shift Data for Phosphorus-Containing Compounds

| Compound/Functional Group | Chemical Shift (δ, ppm) | Reference |

| Methyl Paraoxon (MP) | -4.5 | rsc.org |

| Methyl 4-nitrophenyl phosphate (B84403) (M4NP) | -4.2 | rsc.org |

| Dimethyl phosphate (DMP) | 2.8 | rsc.org |

| Orthophosphate | 1.2–1.5 | nih.gov |

| P-diesters | 0.3–6 | nih.gov |

| Pyrophosphate | -8.5 to -13.5 | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Both GC-MS and ESI-MS are widely employed for the analysis of this compound and its derivatives. GC-MS is particularly useful for volatile and thermally stable compounds, providing separation and subsequent mass analysis. It has been utilized for the determination of triazine herbicides in environmental samples. mdpi.com

ESI-MS is a soft ionization technique suitable for analyzing less volatile and thermally labile compounds. It has been used in the study of the fragmentation patterns of 1,3,5-triazin-2-one derivatives. researchgate.net The electrospray ionization collisionally activated dissociation (CAD) mass spectra of protonated triazine derivatives reveal characteristic fragmentation pathways. researchgate.net For instance, the analysis of cyanuric acid, a degradation product of sodium dichloroisocyanurate, can be achieved using liquid chromatography-mass spectrometry with electrospray ionization. researchgate.net

The fragmentation patterns observed in the mass spectra provide valuable structural information. For 5-substituted 1,3,5-triazin-2-ones, fragmentation can occur with the triazine nucleus remaining intact or through a series of extrusion and ring-contraction processes. researchgate.net

Table 4: Mass Spectrometry Data for selected Triazine Derivatives

| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |

| Protonated 2,4,6-tris(benzylamino)-1,3,5-triazine | ESI-CAD | 181 | researchgate.net |

| Protonated 2,4,6-tris(benzyloxy)-1,3,5-triazine | ESI-CAD | 181 | researchgate.net |

| 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine | LCMS | 235.1224 [M+H]⁺ | csic.es |

| 2,4-Dichloro-6-(isopentylthio)-1,3,5-triazine | HRMS | 252.0246 [M+H]⁺ | csic.es |

X-ray Diffraction Analysis for Crystalline Structure Determination

In the derivative N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline, the crystal structure is stabilized by intermolecular N—H···Cl and N—H···N hydrogen bonds. researchgate.net Similarly, the structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole was unambiguously confirmed by single crystal X-ray diffraction, revealing an almost planar geometry. mdpi.comresearchgate.net Another derivative, 3-(4,6-dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine, shows the dichlorotriazine ring and the oxazolidine (B1195125) ring to be nearly coplanar. iucr.org These studies consistently determine the bond lengths and angles within the triazine core, confirming its heterocyclic nature and the influence of various substituents on its conformation.

Table 1: Crystallographic Data for Derivatives of 4,6-Dichloro-1,3,5-triazine

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline | Orthorhombic | Pbca | a = 14.114 Å, b = 5.5098 Å, c = 25.621 Å | researchgate.net |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | a = 20.280 Å, b = 8.0726 Å, c = 16.005 Å, β = 98.947° | mdpi.comresearchgate.net |

| 3-(4,6-dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine | Monoclinic | P21/n | a = 8.1943 Å, b = 11.0948 Å, c = 11.8333 Å, β = 94.383° | iucr.org |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline phases of a bulk material. It is particularly useful for identifying the composition of a sample and confirming its purity. While single crystal XRD analyzes one crystal, PXRD provides an average diffraction pattern from a large number of randomly oriented crystallites.

For triazine-based compounds, such as 2,4,6-triamino-1,3,5-triazine (melamine), PXRD has been used to determine lattice parameters from the diffraction data. researchgate.net The resulting parameters showed close agreement with those obtained from single-crystal analysis, validating the PXRD method for structural characterization of this class of compounds. researchgate.net This technique is essential for quality control in industrial processes and for studying phase transitions and material stability under different conditions. For this compound, PXRD would be employed to ensure the correct crystalline form is present in a bulk sample, as different polymorphs can exhibit different physical properties.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of a compound containing a triazine ring is characterized by absorptions arising from π→π* and n→π* electronic transitions. The π-systems of the triazine ring and any conjugated substituents, along with the non-bonding (n) electrons on the nitrogen atoms, are responsible for these transitions.

Studies on derivatives of 4,6-dichloro-1,3,5-triazine illustrate the electronic behavior of the core structure. For example, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole exhibits characteristic absorption bands with maxima (λmax) at 322 nm and 336 nm in a tetrahydrofuran (B95107) solution. mdpi.com Another absorption at a higher energy (293 nm) is attributed to the influence of the nitrogen atoms within the triazine ring. mdpi.com The UV spectra of various 2,4-dichloro-6-(substituted phenyl)-1,3,5-triazines have also been described, showing how different substituents alter the electronic transitions. researchgate.net In more complex systems, such as extended 2,4,6-triphenyl-1,3,5-triazines, a bathochromic (red) shift of the absorption bands is observed as the electron-releasing nature of substituents increases, indicating a smaller energy gap between the ground and excited states. mdpi.com These studies are fundamental for understanding the photophysical properties of these compounds, which is relevant for applications in materials science.

Table 2: UV-Vis Absorption Maxima for 4,6-Dichloro-1,3,5-triazine Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | 293 nm, 322 nm, 336 nm | mdpi.com |

| 2,4,6-tris{4′-[(4″-dimethylamino)-2‴-phenylethynyl]phenyl}-1,3,5-triazine | CH₂Cl₂ | ~325 nm, ~410 nm | mdpi.com |

Surface-Sensitive Characterization Techniques

Surface-sensitive techniques are critical for analyzing the outermost atomic layers of a material, which govern its interaction with the environment.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information on elemental composition and chemical states. youtube.com The method involves irradiating a sample surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element from which they were emitted and its chemical environment.

For a compound like this compound, an XPS analysis would provide a quantitative measure of the elements present on a surface (carbon, nitrogen, chlorine, oxygen). More importantly, high-resolution XPS scans of each element's core level (e.g., C 1s, N 1s, Cl 2p, O 1s) would reveal information about the bonding environment. For example, the C 1s spectrum could potentially distinguish between the carbon atoms bonded to nitrogen and chlorine versus the carbonyl carbon. Similarly, the N 1s spectrum could differentiate between the nitrogen atoms in the triazine ring. This detailed chemical state information is crucial for studying surface modifications, degradation, or interactions of the compound with other materials.

Theoretical Chemistry and Computational Analysis of 4,6 Dichloro 1,3,5 Triazinan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometries, reaction energies, and other properties of molecules. For the 1,3,5-triazine (B166579) core, DFT is employed to optimize the molecular structure and calculate various electronic parameters. nasc.ac.inmdpi.com The exploration of D-π-A type (Donor-pi-Acceptor) star-shaped molecules, which often feature a 1,3,5-triazine core as the electron acceptor, relies heavily on DFT methods to understand their potential in organic optoelectronics. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis spectra). rsc.org For triazine-based compounds, TD-DFT calculations are essential for understanding their photophysical properties, such as absorption wavelengths and oscillator strengths, which are crucial for applications in materials science, like organic light-emitting diodes (OLEDs). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nasc.ac.inresearchgate.net A smaller energy gap generally implies higher reactivity and suggests the molecule can be easily excited. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Levels of Substituted Triazine Derivatives This table presents data for related compounds to illustrate the concept, as specific data for 4,6-Dichloro-1,3,5-triazinan-2-one was not found in the search results.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| OTrPhCz | -5.83 | -2.88 | 2.95 | rsc.org |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 | rsc.org |

Natural Bonding Orbital (NBO) analysis is a theoretical method that interprets a molecular wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. nih.gov It provides detailed insights into intramolecular and intermolecular bonding and interactions. The analysis focuses on donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The energy of these interactions (E(2)) quantifies the stabilization resulting from electron delocalization. acadpubl.eu

For heterocyclic compounds, NBO analysis can reveal hyperconjugative interactions that contribute significantly to molecular stability. acadpubl.eu For instance, interactions involving the lone pairs of nitrogen or chlorine atoms and the antibonding orbitals (π* or σ*) of the triazine ring can be quantified. This analysis helps to understand the charge distribution and the nature of chemical bonds within the molecule. mdpi.comnih.gov While specific NBO data for this compound is not detailed in the provided search results, the methodology is widely applied to understand bonding in diverse chemical systems, from covalent molecules to metal-ligand complexes. nih.gov

Bond Dissociation Energy (BDE) is the energy required to break a specific bond in a molecule in the gas phase, resulting in two radical fragments. libretexts.org It is a fundamental measure of bond strength and chemical stability. BDE values are crucial for predicting the most likely pathways for chemical reactions, as weaker bonds are more susceptible to cleavage.

Several factors influence BDE, including bond length, bond order, and the atomic size of the bonded atoms. libretexts.orgvaia.com Generally, shorter bonds and higher bond orders lead to higher BDEs. For bonds involving halogens, the BDE typically decreases down the group (e.g., C-F > C-Cl > C-Br > C-I) due to increasing atomic size and bond length. libretexts.org Therefore, the C-Cl bonds in this compound would be expected to be the most reactive sites for nucleophilic substitution reactions. While specific calculated BDE values for this compound were not found, these principles allow for a qualitative assessment of its bond stability.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable in medicinal chemistry for designing and evaluating potential drug candidates.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. jocpr.comwisdomlib.org This technique is essential in rational drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. wisdomlib.org The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which often calculates the free energy of binding. jocpr.com

A 2024 study highlighted the importance of the 4,6-substituted-1,3,5-triazin-2(1H)-one scaffold in developing inhibitors for human DNA topoisomerase IIα (topo IIα), a critical cancer target. nih.gov In this research, derivatives of the core triazinone structure were docked into the ATP binding site of the enzyme to understand their binding modes. nih.gov For example, compound 24 , a derivative with a bicyclic substituent, demonstrated favorable hydrophobic interactions with key residues such as Ile125, Thr159, and Thr215 within the binding pocket. nih.gov These computational insights, validated by experimental techniques like STD NMR, were crucial for optimizing the design of more potent and selective inhibitors. nih.gov This demonstrates the power of molecular docking to guide the development of therapeutic agents based on the this compound framework.

Table 2: Key Interactions of a Triazinone Derivative in the Topo IIα Binding Site Based on findings for compound 24, a derivative of the core structure. nih.gov

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| Ile125 | Hydrophobic | R1 benzo[b]thiophene |

| Thr159 | Hydrophobic | R1 benzo[b]thiophene |

| Thr215 | Hydrophobic | R1 benzo[b]thiophene |

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling for Property Prediction

Quantitative Structure-Property Relationship (QSPR) and its three-dimensional counterpart, 3D-QSPR, are computational methodologies that correlate the structural or property-describing parameters of a chemical compound with a specific property of interest. mdpi.com These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental work. mdpi.com

Table 1: Key Concepts in QSPR/3D-QSPR Modeling

| Term | Description |

| Molecular Descriptors | Numerical values that encode information about the chemical structure. |

| Training Set | A set of compounds with known properties used to build the model. |

| Test Set | A set of compounds with known properties used to validate the model's predictive power. |

| Statistical Methods | Techniques like multiple linear regression, partial least squares, and machine learning algorithms are used to establish the relationship between descriptors and properties. mdpi.com |

These predictive models not only accelerate the discovery of new functional molecules but also provide a deeper understanding of the structure-property relationships governing the behavior of this compound and its analogs.

Conformational Analysis and Prediction of Stable Isomers

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound and its derivatives is crucial for identifying the most stable isomers and understanding their spatial arrangement.

Theoretical studies, often employing density functional theory (DFT), are used to predict the crystal structures and stable conformations of triazine compounds. For example, in a study of 2,4,6-trinitro-1,3,5-triazine (TNTA), computational methods identified seven possible crystal structures, with the Pna21 space group being the most stable. nih.gov Such analyses provide the lattice parameters and the most probable spatial arrangement of the molecule in a condensed state. nih.gov

The planarity of the triazine ring and the dihedral angles between the ring and any substituents are key parameters determined through these analyses. For instance, in the crystal structure of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, the dihedral angle between the triazine and benzene (B151609) rings was found to be 4.04 (8)°. researchgate.net

Table 2: Predicted Conformational Data for a Triazine Derivative

| Parameter | Value |

| Most Stable Space Group | Pna21 nih.gov |

| Lattice Parameter (a) | 8.69 Å nih.gov |

| Lattice Parameter (b) | 9.07 Å nih.gov |

| Lattice Parameter (c) | 9.65 Å nih.gov |

| Dihedral Angle (Triazine-Substituent) | Varies depending on the substituent. researchgate.net |

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions involving this compound. These predictions are vital for designing efficient synthetic routes and understanding the underlying principles of chemical transformations.

Computational Insights into Nucleophilic Attack Preferences

The 1,3,5-triazine ring is electron-deficient and therefore susceptible to nucleophilic attack. The two chlorine atoms in this compound are good leaving groups, making the compound a versatile precursor for the synthesis of various derivatives. researchgate.net

Computational studies can provide detailed insights into the preferences of nucleophilic attack. By calculating properties such as electrostatic potential maps and electron density, researchers can predict which positions on the triazine ring are most susceptible to attack. nih.govfrontiersin.org For instance, in 2,4,6-trichloro-1,3,5-triazine (TCT), a related compound, theoretical calculations have been used to understand the preferential order of substitution by different nucleophiles like alcohols, thiols, and amines. nih.govfrontiersin.orgnih.gov After the first substitution, the reactivity of the remaining chlorine atoms changes, allowing for sequential and controlled modifications. researchgate.net

Table 3: Factors Influencing Nucleophilic Attack

| Factor | Description |

| Electron Density | Lower electron density around a carbon atom makes it more electrophilic and prone to nucleophilic attack. nih.govfrontiersin.org |

| Nature of the Nucleophile | The strength and type of nucleophile (e.g., amine, alcohol, thiol) influence the reaction outcome. nih.govfrontiersin.org |

| Reaction Conditions | Temperature and the presence of a base can significantly affect the rate and selectivity of the reaction. nih.govfrontiersin.org |

Orthogonal Chemoselectivity Prediction and Validation

Orthogonal chemoselectivity refers to the ability to discriminate between and react with different reactive sites within a molecule in a controlled and sequential manner. nih.govfrontiersin.org This concept is particularly relevant for trifunctional linkers like 2,4,6-trichloro-1,3,5-triazine (TCT), a precursor to the title compound. nih.govfrontiersin.orgnih.gov

Theoretical and experimental studies have been conducted to explore the orthogonal chemoselectivity of TCT with various nucleophiles. nih.govfrontiersin.orgnih.gov The preferential order of incorporation for different nucleophiles was determined to be alcohol > thiol > amine. nih.gov However, under competitive conditions where all nucleophiles are present simultaneously, amines were found to be the most reactive. frontiersin.org These findings are crucial for the planned synthesis of complex, multi-substituted triazine derivatives.

The validation of these theoretical predictions is achieved through experimental work, where the reaction products are synthesized and characterized using techniques like TLC, HPLC, and NMR spectroscopy. nih.govfrontiersin.org For example, the synthesis of 2,4-dichloro-6-substituted s-triazines was carried out at 0°C using DIEA as a base, and the products were analyzed to confirm the predicted selectivity. nih.govfrontiersin.org

Applications As a Versatile Synthetic Intermediate of 4,6 Dichloro 1,3,5 Triazinan 2 One

Precursor in Bioactive Molecule Synthesis and Pharmaceutical Research

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous therapeutic agents. The ability to selectively substitute the chlorine atoms on dichlorotriazine intermediates allows for the systematic modification of molecular structure to optimize biological activity and pharmacological properties.

Development of Antimicrobial Agents

The dichlorotriazine framework is instrumental in the synthesis of novel antimicrobial agents. Researchers have successfully created series of 2,4,6-trisubstituted nih.govacs.orgwikipedia.orgtriazines and evaluated their activity against various pathogens. For instance, a series of monosubstituted 1,3,5-triazine derivatives were prepared by reacting cyanuric chloride with 4-aminobenzoic acid, followed by further substitutions with amines like aniline, benzylamine, diethylamine, morpholine (B109124), or piperidine (B6355638). These compounds were then tested for their antimicrobial properties.

In one study, several synthesized compounds showed promising activity against a panel of bacteria and fungi, with some analogues exhibiting a Minimum Inhibitory Concentration (MIC) in the range of 6.25–12.5 μg/mL. wikipedia.org Another research effort focused on creating 1,3,5-triazine derivatives of sulfa drugs, which were found to have significant antibacterial properties. Furthermore, scientists have synthesized 1,3,5-triazine-thiosemicarbazide derivatives that act as potent synergists against fluconazole-resistant Candida albicans. dtic.mil

Table 1: Antimicrobial Activity of Selected 1,3,5-Triazine Derivatives

| Compound Type | Target Organism | Key Findings |

|---|---|---|

| Trisubstituted nih.govacs.orgwikipedia.orgtriazines | Gram-positive & Gram-negative bacteria, Fungi | Several compounds (3f, 3g, 3h, 3i, 3m, 3o, 3p) showed promising antimicrobial activity with MIC values between 6.25-12.5 μg/mL. wikipedia.org |

| 1,3,5-Triazine-Aminobenzoic Acid Hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Compounds with morpholine and piperidine substituents showed notable activity against Gram-positive bacteria and C. albicans. researchgate.net |

| 1,3,5-Triazine-Thiosemicarbazide Derivatives | Fluconazole-Resistant Candida albicans | Acted as effective synergists, restoring the antifungal activity of fluconazole. dtic.mil |

Design and Synthesis of Anticancer Agents

The 1,3,5-triazine scaffold is a cornerstone in the development of new anticancer drugs. Its derivatives have shown significant antiproliferative activity against various human tumor cell lines. The synthetic strategy often involves using a dichlorotriazine intermediate to link different pharmacophores, creating hybrid molecules with enhanced efficacy.

A notable approach has been the synthesis of 1,3,5-triazine-containing 2-pyrazoline (B94618) derivatives. asianpubs.orgmdpi.com In these studies, a triazinic chalcone (B49325) was first synthesized and then cyclized to form the pyrazoline ring. Several of these compounds were evaluated by the U.S. National Cancer Institute (NCI) and showed significant growth inhibition (GI50) values against a panel of 58-60 human tumor cell lines. asianpubs.orgmdpi.com For example, compound 7g (a chalcone) and compounds 10d, 10e, and 10g (pyrazoline derivatives) displayed GI50 values ranging from 0.569 to 16.6 µM. asianpubs.orgmdpi.com

Other research has focused on developing morpholine-functionalized 1,3,5-triazine derivatives for colorectal cancer. rsc.org One such compound demonstrated superior antiproliferative activity against the SW620 cell line (IC₅₀ = 5.85 µM) compared to the reference drug 5-fluorouracil. rsc.org Additionally, new 1,3,5-triazine analogues have been designed as inhibitors of PI3Kγ, a key enzyme in cancer cell growth and survival. acs.org

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives

| Compound | Target/Cell Line | Activity |

|---|---|---|

| Compound 6 (1,3,5-triazine analogue) | Renal Cancer (CAKI-1) | 60.13% growth inhibition. acs.org |

| Compound 6 (1,3,5-triazine analogue) | PI3Kγ Enzyme | IC50 = 6.90 μM. acs.org |

| Compound 7g (Triazinic chalcone) | Various Cancer Cell Lines | GI50 values from 0.569 to 16.6 µM. asianpubs.orgmdpi.com |

| Compound 10d, 10e, 10g (Triazine-pyrazoline hybrids) | Various Cancer Cell Lines | GI50 values from 0.569 to 16.6 µM. asianpubs.orgmdpi.com |

| Compound 11 (Morpholine-functionalized triazine) | Colorectal Cancer (SW620) | IC₅₀ = 5.85 µM. rsc.org |

| Compound 7b (Triazine-peptide hybrid) | Colon Cancer (DLD-1, HT-29) | Induced dose-dependent cytotoxicity and apoptosis. rsc.org |

Synthesis of Anti-inflammatory Agents

The 1,3,5-triazine structure is also recognized for its potential in developing anti-inflammatory agents. Several studies that primarily focus on other biological activities also report the anti-inflammatory properties of their synthesized triazine derivatives. This activity is often linked to the inhibition of inflammatory pathways and mediators. For instance, the anti-inflammatory activity of various triazine derivatives has been noted in reviews and research articles alongside their antimicrobial and anticancer properties. rsc.org Research into 1,2,4-triazine (B1199460) derivatives has shown they can suppress inflammatory responses in diabetic environments by affecting the NF-κβ/p38 pathway, suggesting a potential mechanism that could be relevant for 1,3,5-triazine analogues as well. derpharmachemica.com

Other Therapeutic Applications (e.g., carbonic anhydrase inhibitors, antimalarial, antiviral, hypoglycemic, blood pressure depressant)

The versatility of the dichlorotriazine intermediate extends to a wide range of other therapeutic targets.

Carbonic Anhydrase Inhibitors : Dichlorotriazine derivatives of sulfa drugs have been synthesized and shown to be potent inhibitors of carbonic anhydrase (CA), an enzyme linked to conditions like glaucoma. dtic.mil A study demonstrated a significant increase in the CA inhibitory activity of well-known sulfa drugs after their modification with a 2,4-dichloro-1,3,5-triazine (B113473) moiety. dtic.mil

Antimalarial Agents : The 1,3,5-triazine scaffold has been used to develop compounds with antimalarial properties. Research has described the synthesis of various substituted 1,3,5-triazines and their evaluation for activity against malaria parasites. rsc.org

Antiviral Agents : Researchers have designed and synthesized novel 2,4,6-trisubstituted 1,3,5-triazine derivatives with significant antiviral activity. One study reported compounds with high activity against Herpes Simplex Virus type 1 (HSV-1). asianpubs.org Another research effort led to the synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, which proved to be a promising class of compounds for treating Yellow Fever Virus (YFV), with some showing inhibitory activity at concentrations ≤10 μg/mL. wikipedia.org

Hypoglycemic Agents : Recent studies have highlighted the potential of 1,3,5-triazine derivatives as effective agents for treating type 2 diabetes. Novel triazine derivatives have been synthesized as selective and potent inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. acs.org In animal models, the lead compound from one study showed dose-dependent improvements in blood glucose, insulin (B600854) levels, and lipid profiles, demonstrating the potential of this class of compounds as antidiabetic agents.

Blood Pressure Depressant : While the broader class of triazines has been investigated for various cardiovascular effects, the reviewed scientific literature does not feature prominent examples of antihypertensive agents derived specifically from the 1,3,5-triazine scaffold. Research into triazine-based antihypertensive agents has more commonly focused on the 1,2,4-triazine isomer. nih.gov

Intermediates in Advanced Materials and Polymer Chemistry

Beyond pharmaceuticals, the reactivity of dichlorotriazine intermediates is harnessed to create specialized polymers and materials with advanced properties.

Synthesis of Flame Retardants for Fabric Applications

A significant application of dichlorotriazine chemistry is in the creation of flame retardants for textiles, particularly cotton fabrics. Novel flame retardants containing phosphorus, nitrogen, and the triazine ring are synthesized to improve the fire safety of flammable materials.

In one such synthesis, a novel triazine-based flame retardant was created and applied to cotton fabric. nih.gov The treatment significantly improved the fabric's flame retardancy, as measured by the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. The treated cotton exhibited good thermal stability and an enhanced ability to form char, which acts as a barrier to heat and fuel, thereby inhibiting the combustion process. nih.gov

Table 3: Performance of Triazine-Based Flame Retardant on Cotton Fabric

| Property | Untreated Cotton | Treated Cotton (400 g/L CPHDT) |

|---|---|---|

| Limiting Oxygen Index (LOI) | 18.0% | 28.1% |

| After-flame time | Long | Significantly shortened |

| After-glow time | Long | Significantly shortened |

| Char Formation | Poor | Good char-forming ability |

Cross-linking Agents for Polymer Modification (e.g., Lyocell fibers)

4,6-Dichloro-1,3,5-triazin-2-one and its derivatives are utilized as cross-linking agents to enhance the properties of polymers, notably in the textile industry with Lyocell fibers. Lyocell, a form of rayon, is known for its tendency to fibrillate, or form small fibers on the surface, when wet, which can affect the fabric's appearance and feel. Cross-linking the cellulose (B213188) molecules in Lyocell fibers is a common method to mitigate this issue. researchgate.net

One derivative, 4,6-dichloro-2-sodiooxy-1,3,5-triazine, has been studied for its effect on the fibrillation propensity of Lyocell fibers. tandfonline.comtandfonline.com The cross-linking process with this agent can be controlled to achieve a uniform reduction in fibrillation. tandfonline.com Research has shown that a three-step process, involving physical mixing followed by stepwise chemical reactions at different temperatures, leads to a more uniform decrease in fibrillation. researchgate.nettandfonline.com This treatment forms covalent bonds between the cellulose molecules, which stabilizes the fiber structure. researchgate.net Importantly, this cross-linking process has been found to have minimal impact on the desirable mechanical properties and dyeing capacity of the Lyocell fibers. tandfonline.comtandfonline.com

The reaction mechanism involves the two chlorine atoms on the triazine ring reacting sequentially with the hydroxyl groups of the cellulose polymer. researchgate.net The process can be optimized by controlling factors such as temperature. A low-temperature step can promote the uniform distribution of the cross-linking agent throughout the fibers, leading to a more consistent non-fibrillating effect. tandfonline.com Other related dichlorotriazine derivatives, such as 2,4-dichloro-6-(p-β-sulphatoethylsulphonyl)anilino-1,3,5-triazine, have also been employed to improve the wet abrasion resistance of Lyocell. researchgate.net

| Parameter | Observation | Reference |

| Effect of Cross-linking | Reduces fibrillation of Lyocell fibers. | researchgate.nettandfonline.comtandfonline.com |

| Reaction Process | Three-step process for uniform results. | researchgate.nettandfonline.com |

| Impact on Fiber Properties | Little effect on mechanical strength and dyeing. | tandfonline.comtandfonline.com |

| Process Optimization | Low-temperature step enhances uniformity. | tandfonline.com |

Precursors for Organic Light-Emitting Diodes (OLEDs)

The 1,3,5-triazine core is a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs) due to its electron-deficient nature. This property is crucial for creating bipolar host materials, which can facilitate balanced charge injection and transport, leading to improved device efficiency and performance. rsc.org

Derivatives of 4,6-dichloro-1,3,5-triazin-2-one serve as precursors in the synthesis of these advanced materials. By strategically substituting the chlorine atoms with various functional groups, chemists can fine-tune the electronic and photophysical properties of the resulting molecules. For instance, triazine-based compounds can be incorporated into star-shaped molecules and hyperbranched polymers with applications in OLEDs. researchgate.net

Research has focused on developing bipolar host materials by combining an electron-donating unit with the electron-accepting triazine core. rsc.org This "push-pull" architecture promotes efficient charge transfer. For example, novel bipolar host materials have been synthesized using 1,3,5-triazine derivatives, which have demonstrated high triplet energy levels, a key requirement for efficient phosphorescent OLEDs (PhOLEDs). rsc.org These materials have been successfully used in both blue and green PhOLEDs, achieving high external quantum efficiencies and maintaining good performance even at high brightness levels. rsc.org Furthermore, near-infrared (NIR) emitting OLEDs have been developed using tris(2,4,6-trichlorophenyl)methyl radical derivatives, showcasing the versatility of triazine-based structures in accessing different emission wavelengths. rsc.org

| Application | Key Feature of Triazine Core | Resulting Material/Device | Reference |

| OLED Host Materials | Electron-deficient nature | Bipolar host materials for balanced charge transport | rsc.org |

| Phosphorescent OLEDs | High triplet energy levels | High external quantum efficiencies in blue and green PhOLEDs | rsc.org |

| Near-Infrared OLEDs | Versatile structural backbone | Efficient NIR emitters | rsc.org |

| Molecular Architecture | Building block for complex structures | Star-shaped molecules and hyperbranched polymers | researchgate.net |

Development of Ultraviolet Absorbers

Triazine-based compounds are a significant class of ultraviolet (UV) absorbers used to protect various materials from the damaging effects of UV radiation. irowater.com The inherent stability of the 1,3,5-triazine ring makes it an excellent scaffold for designing high-performance UV absorbers. These compounds are advantageous over other types, such as benzotriazoles, due to their high efficiency, low color, high processing temperature, and good compatibility with polymers. irowater.com

4,6-Dichloro-1,3,5-triazin-2-one can serve as a starting material for synthesizing these UV absorbers. The chlorine atoms can be substituted with chromophoric groups that absorb UV radiation and dissipate it as harmless thermal energy. By modifying the substituents on the triazine ring, the absorption characteristics can be tailored to cover specific ranges of the UV spectrum (UVA and UVB). irowater.com

For example, various commercial triazine UV absorbers are synthesized from intermediates that are derivatives of 2,4,6-trisubstituted-1,3,5-triazines. irowater.com The introduction of different alkyl, phenyl, or other functional groups onto the triazine core allows for the fine-tuning of properties like molar absorption coefficient and wavelength of maximum absorption. irowater.com The development of new triazine UV absorbers is an active area of research, with a focus on creating even more effective and durable photostabilizers for a wide range of applications. irowater.com

Role in Agrochemical Development

Precursors for Herbicidal and Fungicidal Agents

The 1,3,5-triazine ring system is a cornerstone in the development of many agrochemicals, particularly herbicides. clockss.org Triazine herbicides are widely used to control broadleaf weeds in various crops. accustandard.com 4,6-Dichloro-1,3,5-triazin-2-one and its close relatives, such as 2-amino-4,6-dichloro-1,3,5-triazine, are key intermediates in the synthesis of these active ingredients. chemimpex.comsigmaaldrich.com

The herbicidal activity of triazines often arises from their ability to inhibit photosynthesis in target weed species. clockss.org The two chlorine atoms on the triazine ring are reactive sites that allow for the introduction of different alkylamino groups. By varying these substituents, it is possible to create a range of herbicides with different selectivity and efficacy profiles. For example, well-known herbicides like atrazine (B1667683) and simazine (B1681756) are derivatives of 2-chloro-4,6-bis(alkylamino)-1,3,5-triazines. accustandard.comnist.govca.gov

The synthesis of these herbicides typically involves the stepwise substitution of the chlorine atoms of a dichlorotriazine precursor with the desired amines. clockss.org This modular approach allows for the creation of a large library of compounds for screening and optimization. Beyond herbicides, some 1,3,5-triazine derivatives also exhibit fungicidal properties, further highlighting the importance of this chemical class in crop protection. clockss.org

| Compound Family | Application | Synthetic Precursor | Mechanism of Action (Herbicides) | Reference |

| Triazine Herbicides | Control of broadleaf weeds | 2-Amino-4,6-dichloro-1,3,5-triazine | Inhibition of photosynthesis | clockss.orgaccustandard.comchemimpex.com |

| Substituted Triazines | Herbicides, Fungicides | 4,6-Dichloro-1,3,5-triazin-2-one derivatives | Varies with substitution | clockss.org |

Utility in Complex Formation and Supramolecular Chemistry

Ligands for Metal Complexes and Coordination Chemistry

The nitrogen atoms within the 1,3,5-triazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows derivatives of 4,6-dichloro-1,3,5-triazin-2-one to be used as ligands in the construction of metal complexes and coordination polymers. The field of supramolecular chemistry also utilizes these triazine-based building blocks for creating noncovalently bonded assemblies. researchgate.net